![molecular formula C26H27F2N5O4 B10856513 4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 31 [WO2018183145] is a synthetic organic compound that has been identified as a small molecule modulator of GPR6 activity. It is likely an antagonist or inverse agonist that reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This compound has been explored clinically as a functional alternative to dopamine-mediated activation of D2 receptors for conditions such as Parkinson’s disease and other dyskinesias .
Preparation Methods
The preparation of example 31 [WO2018183145] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of various intermediates. The specific synthetic routes and reaction conditions are detailed in the patent WO2018183145A1. Industrial production methods would typically involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency .
Chemical Reactions Analysis
Example 31 [WO2018183145] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
Example 31 [WO2018183145] has several scientific research applications:
Chemistry: It is used as a tool compound to study GPR6 activity and its modulation.
Biology: It helps in understanding the role of GPR6 in cellular processes and its potential as a therapeutic target.
Medicine: It is explored for its potential use in treating conditions like Parkinson’s disease and other dyskinesias by modulating GPR6 activity.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of example 31 [WO2018183145] involves its interaction with GPR6, a G protein-coupled receptor. By acting as an antagonist or inverse agonist, the compound reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This modulation of GPR6 activity can influence various cellular pathways and processes, providing therapeutic benefits in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Example 31 [WO2018183145] can be compared with other similar compounds that modulate GPR6 activity. Some of these similar compounds include:
Example 32 [WO2018183146]: Another small molecule modulator of GPR6 with slightly different chemical properties.
Example 33 [WO2018183147]: A compound with a similar mechanism of action but different pharmacokinetic properties.
Example 34 [WO2018183148]: A compound that also targets GPR6 but has a different chemical structure.
The uniqueness of example 31 [WO2018183145] lies in its specific chemical structure and its efficacy in modulating GPR6 activity, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H27F2N5O4 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C26H27F2N5O4/c1-32(2)26(35)20-14-22(21(15-30-20)31-24(34)18-5-4-10-29-25(18)36-3)33-11-8-17(9-12-33)37-23-7-6-16(27)13-19(23)28/h4-7,10,13-15,17H,8-9,11-12H2,1-3H3,(H,31,34) |
InChI Key |
BZWZIHDBTPHSPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)N2CCC(CC2)OC3=C(C=C(C=C3)F)F)NC(=O)C4=C(N=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


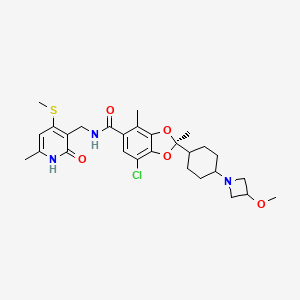
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)

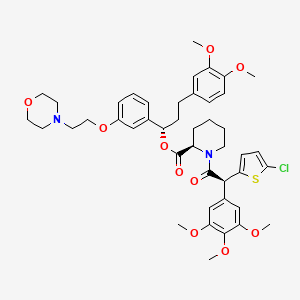
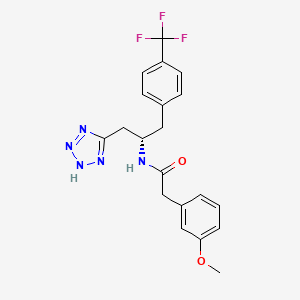
![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
![(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)
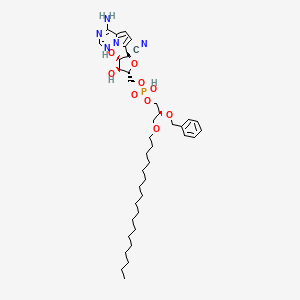
![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)
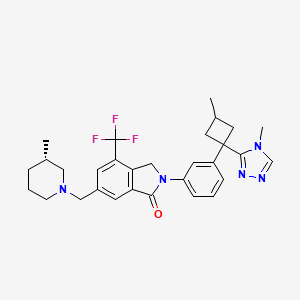
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)
